
(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a furan ring, and a piperidine ring . It is likely to be a synthetic compound, as these types of structures are often found in pharmaceuticals and other industrially relevant compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The isoxazole ring, furan ring, and piperidine ring each contribute to the overall structure of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Potential Bioactive Compounds
One aspect of research on related compounds involves the synthesis of potentially bioactive compounds from precursors like visnaginone. These processes have led to the creation of various derivatives, including isoxazoline derivatives, through reactions with aromatic aldehydes and other reagents. Such compounds are of interest due to their potential biological activities (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).
Antimicrobial Activities
Research on azole derivatives, starting from furan-2-carbohydrazide, has led to the synthesis of various compounds, including those incorporating the isoxazole ring. These compounds have been evaluated for their antimicrobial activities, showing potential against certain microorganisms. This highlights the relevance of such compounds in developing new antimicrobial agents (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013).
Pharmacological Applications
Further research into the pharmacological applications of related compounds includes their potential as histamine H3 receptor antagonists. Compounds with heterocyclic cores and basic functionalities have been synthesized and screened for their affinity at the human histamine H3 receptor, indicating their potential for crossing the blood-brain barrier and offering therapeutic benefits in related contexts (Devin M Swanson, Chandra R Shah, et al., 2009).
Anti-inflammatory and Antibacterial Agents
Another direction of research includes the synthesis of novel pyrazoline derivatives as potent anti-inflammatory and antibacterial agents. These studies emphasize microwave-assisted synthesis methods for higher yields and environmental benefits, demonstrating significant biological activities against specific targets (P. Ravula, V. Babu, et al., 2016).
Antiproliferative Activity
The synthesis and characterization of novel bioactive heterocycles, such as those derived from benzo[d]isoxazol and evaluated for antiproliferative activity, represent another avenue of research. These findings underscore the importance of structural and functional analyses in developing potential therapeutic agents (S. Benaka Prasad, C. Anandakumar, et al., 2018).
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. Given the biological activity of similar compounds, it may be of interest to explore its potential use in pharmaceuticals or other industrially relevant applications .
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-11(2)16-19-20-17(25-16)12-5-7-22(8-6-12)18(23)13-10-15(26-21-13)14-4-3-9-24-14/h3-4,9-12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSPNJXDXZRROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

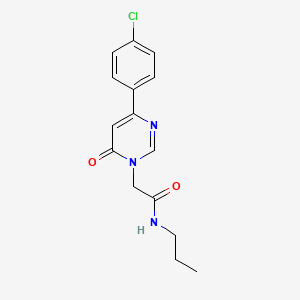
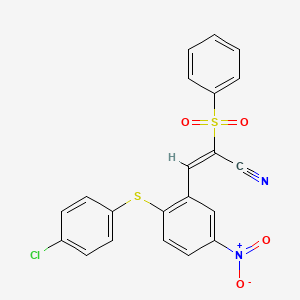
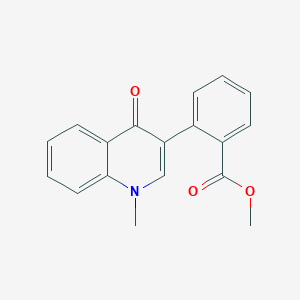
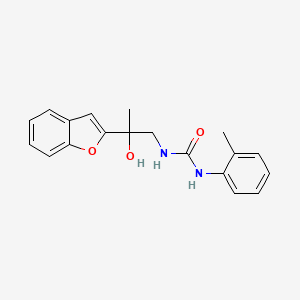

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2728010.png)
![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)
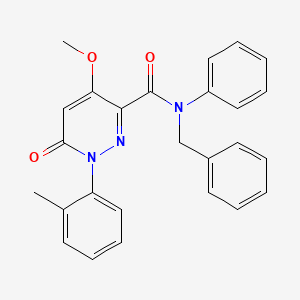
![8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728015.png)
![6-Carbamoyl-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B2728016.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/no-structure.png)

![2,2-Dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2728025.png)